Bay 65-1942 (hydrochloride), with the chemical identifier 600734-06-3, is a significant compound in biochemical research, primarily recognized for its role as an inhibitor of IκB kinase β (IKKβ). This compound is instrumental in studying the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for regulating immune responses, inflammation, and cell survival. The inhibition of IKKβ has implications for various diseases, particularly those related to inflammation and immune dysregulation .
Bay 65-1942 is classified as a selective ATP-competitive inhibitor of IKKβ kinase. It is synthesized in both hydrochloride and free base forms, with the hydrochloride variant being more commonly used in laboratory settings due to its stability and solubility in aqueous solutions. This compound is sourced from various chemical suppliers, including BenchChem and APExBIO, which provide detailed information on its synthesis and applications .
The synthesis of Bay 65-1942 (hydrochloride) involves several key steps:
The synthetic route can be optimized to ensure high yield and purity, typically conducted in batch reactors where reaction conditions are meticulously monitored. This careful control allows for reproducibility in producing the compound for extensive research use.
Bay 65-1942 has a complex molecular structure characterized by several functional groups that contribute to its activity as an IKKβ inhibitor. The molecular formula is , with a molecular weight of 395.5 g/mol.
Bay 65-1942 (hydrochloride) undergoes various chemical reactions, including:
Common reagents used in these reactions include:
Bay 65-1942 exerts its pharmacological effects primarily through the inhibition of IκB kinase β. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the suppression of NF-κB activation. As a result, the transcription of pro-inflammatory genes regulated by NF-κB is diminished, which has therapeutic implications for inflammatory diseases and malignancies where NF-κB plays a pivotal role .
Bay 65-1942 (hydrochloride) typically appears as a solid at room temperature. It is soluble in dimethyl sulfoxide (DMSO) and exhibits stability under appropriate storage conditions.
Key chemical properties include:
Bay 65-1942 (hydrochloride) has diverse applications across several scientific fields:
Bay 65-1942 hydrochloride is a small molecule inhibitor with the chemical name (S)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride. Its molecular formula is C₂₂H₂₆ClN₃O₄, corresponding to a molecular weight of 431.91 g/mol [1] [5] [8]. The compound has been assigned the CAS Registry Number 600734-06-3, which serves as a unique identifier for tracking its chemical and pharmacological data across scientific databases [1] [3] [9].
A critical structural feature is the (S)-stereochemistry at the piperidin-3-yl moiety, confirmed through chiral synthesis and absolute configuration studies [7] [8]. The molecule integrates several pharmacologically relevant components:
Table 1: Fundamental Chemical Identifiers of Bay 65-1942 Hydrochloride
| Property | Value |
|---|---|
| Systematic IUPAC Name | (S)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride |
| Molecular Formula | C₂₂H₂₆ClN₃O₄ |
| Molecular Weight (g/mol) | 431.91 |
| CAS Registry Number | 600734-06-3 |
| Chiral Centers | One (S-configuration) |
| Salt Form | Hydrochloride |
The canonical SMILES notation is O=C1OCC2=C([C@H]3CNCCC3)C=C(C4=C(O)C=CC=C4OCC5CC5)N=C2N1.[H]Cl, while the InChIKey is XZTOAEZYOFWVHB-PFEQFJNWSA-N [6] [8] [9]. These identifiers facilitate precise chemical representation in cheminformatics analyses and database searches.
The original synthesis of Bay 65-1942 was developed to achieve ATP-competitive inhibition of IKKβ through strategic molecular design [1] [7]. Key optimization steps included:
The synthetic route typically involves a multi-step sequence starting from protected piperidine derivatives, followed by coupling with functionalized benzopyran precursors, deprotection, and final hydrochloride salt formation [7]. Process optimization focused on yield improvement (>95% purity) and elimination of genotoxic impurities through chromatography and crystallization [3] [7].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1